(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol
Description
Pyrrolidine Ring Conformational Dynamics
The pyrrolidine ring exhibits two dominant puckering modes:
Nuclear magnetic resonance (NMR) coupling constants (³Jₐᵦ = 8.7–11.6 Hz) confirm a preference for the Cγ-endo conformation in solution, where the 4-amino group adopts an axial position to minimize 1,3-diaxial strain . This puckering mode reduces torsional strain between the benzyl and methanol substituents while optimizing hydrogen bonding between the amino and methanol groups.
Benzyl Substituent Electronic Effects
The benzyl group induces three critical electronic effects:
- Resonance donation : Delocalization of π-electrons from the benzene ring into the pyrrolidine nitrogen, increasing basicity (pKₐ ~9.2 estimated) .
- Steric shielding : The bulky aromatic ring restricts rotation about the N–C(benzyl) bond (rotational barrier ~12 kcal/mol), locking the substituent in a pseudoequatorial position .
- Inductive withdrawal : The electronegative benzene ring withdraws electron density via σ-bonds, polarizing the N–CH₂–Ph linkage (δ⁺ on nitrogen) .
Density functional theory (DFT) calculations on analogous systems show the benzyl group reduces pyrrolidine ring flexibility by 40% compared to unsubstituted derivatives .
Amino-Methanol Group Spatial Arrangement
The (2S,4S) configuration positions the amino and methanol groups on the same face of the pyrrolidine ring, enabling three key interactions:
- Intramolecular hydrogen bonding : O–H···N distance = 2.12 Å (calculated), stabilizing the Cγ-endo conformation .
- Dipole alignment : Synperiplanar orientation of N–H and O–H bonds creates a molecular dipole moment of 3.2 Debye .
- Steric complementarity : The 2-methanol group occupies an equatorial position, avoiding clashes with the axial 4-amino substituent .
This spatial arrangement enhances water solubility (logP = −0.84 predicted) compared to non-hydroxylated analogs while maintaining sufficient lipophilicity for membrane permeation .
Crystallographic Studies and Solid-State Configuration
X-ray diffraction data from related pyrrolidine derivatives reveal:
| Parameter | Value (Modeled) |
|---|---|
| Unit cell dimensions | a = 5.42 Å, b = 7.89 Å |
| c = 12.31 Å, β = 98.7° | |
| Space group | P2₁2₁2₁ |
| Torsion angle C1–N–C2 | −63.4° |
In the crystalline phase, molecules adopt a layered structure stabilized by:
- Intermolecular N–H···O hydrogen bonds (2.89 Å) between amino and methanol groups
- C–H···π interactions (3.12 Å) linking benzyl rings into infinite chains
- Van der Waals contacts between pyrrolidine rings (3.48 Å spacing)
The solid-state conformation locks the pyrrolidine ring in a rigid Cγ-endo puckering mode, with planar amino groups (N–C–C–N torsion = 178.3°) facilitating π-type hydrogen bonding .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4-amino-1-benzylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C12H18N2O/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2 |
InChI Key |
JLOPSSDIFIWMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CO)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Tartaric Acid Derivatives
A method described in CN102603592A employs racemic 1-benzyl-3-aminopyrrolidine as a starting material, resolved using tartaric acid hydrates or derivatives. While this process targets (R)- and (S)-1-benzyl-3-aminopyrrolidine enantiomers, it provides a framework for resolving racemic intermediates.
Key Steps :
- Dissolution : Racemic pyrrolidine derivative dissolved in an organic solvent (e.g., methanol, ethanol) with tartaric acid hydrate (D- or L-form).
- Crystallization : Stirred at 50–100°C for 0.5–2 hours, then cooled to room temperature.
- Separation : Filtered to isolate crystalline salt, followed by neutralization to recover enantiomers.
Stereochemical Control :
- D-tartrate hydrate yields (R)-enantiomer; L-tartrate hydrate yields (S)-enantiomer.
- Yield : Up to 80% for resolved enantiomers, depending on solvent and molar ratios.
Limitations :
- Requires racemic intermediates, which may necessitate separate enantioselective synthesis steps.
Hydrogenation of Nitromethylene Precursors
Patent CA1047041A outlines a multi-step synthesis involving nitromethylene intermediates and catalytic hydrogenation. This approach can be adapted to introduce the methanol and amino groups stereoselectively.
Key Steps :
- Formation of Pyrrolidone : N-benzyl-2-pyrrolidone synthesized via benzylamine and succinic anhydride.
- Nitromethylene Introduction : Reacted with dimethyl sulfate and sodium methoxide, followed by nitromethane addition to form N-benzyl-2-nitramethylene-pyrrolidine.
- Hydrogenation : Reduced with Raney nickel under high-pressure hydrogen (50–100 kg/cm²) to yield 2-aminomethyl-pyrrolidine.
Stereochemical Considerations :
- Hydrogenation conditions (temperature, catalyst) influence selectivity. For (2S,4S)-configuration, asymmetric hydrogenation with chiral catalysts (e.g., Rh or Ru complexes) may be required.
Yields :
Double Reduction of Cyclic Sulfonamides
A method from Journal of Organic Chemistry (2007) demonstrates the reduction of cyclic sulfonamides to amino alcohols. This approach could be modified to synthesize the target compound.
Key Steps :
- Sulfonamide Formation : Intramolecular Heck reaction of a chiral dihydropyrrole to form a cyclic sulfonamide precursor.
- Reductive Ring Opening : Treated with Benkeser’s conditions (LiAlH4, HMPA) to cleave the sulfonamide bond and introduce the amino and methanol groups.
Stereochemical Outcomes :
- Chiral auxiliaries or catalysts in the Heck reaction dictate the (2S,4S) configuration.
- Yield : Up to 96.7% enantiomeric excess (e.e.) reported for similar reductions.
Advantages :
- Direct introduction of both functional groups in a single step.
Intramolecular Heck Reaction
Patent EP1138672A1 describes a stereoselective intramolecular Heck reaction to form pyrrolidine derivatives. This method could be adapted to install the benzyl and methanol groups.
Key Steps :
- Heck Cyclization : A chiral dihydropyrrole substrate undergoes intramolecular coupling to form a pyrrolidine ring.
- Subsequent Functionalization : Introduce the amino and methanol groups via nucleophilic substitution or reductive amination.
Stereochemical Control :
- Chiral starting materials ensure (2S,4S) configuration.
- Yield : Up to 63–67% for similar Evans-type syntheses.
Comparative Analysis of Methods
Critical Challenges and Solutions
- Stereochemical Purity : Achieving (2S,4S) configuration requires chiral auxiliaries, catalysts, or resolution agents.
- Functional Group Compatibility : Protection/deprotection strategies may be needed to prevent side reactions during hydrogenation or reduction.
- Scalability : Methods involving multiple steps (e.g., nitromethylene synthesis) may face yield losses. Continuous flow reactors or telescoping steps can mitigate this.
Chemical Reactions Analysis
Reaction Mechanisms
Nucleophilic Substitution : The displacement of tosylates with sodium azide proceeds via an SN2 mechanism, favoring inversion of configuration at the reactive center .
Azide Reduction : The Staudinger-like reduction of azides to amines involves intermediate iminophosphorane formation, which undergoes hydrolysis to yield the amine .
Comparative Analysis
| Feature | (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol | (2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol |
|---|---|---|
| Substituents | Amino group at position 4 | Methyl group at position 4 |
| Reactivity | Higher nucleophilicity due to amine | Lower nucleophilicity |
| Biological Role | Enzyme/receptor binding | Primarily used in synthesis intermediates |
| Synthesis Complexity | Requires azide reduction | Simpler methyl substitution |
Research Findings
-
Stereoselectivity : The (2S,4S) configuration is critical for biological activity, achieved through stereoselective synthesis methods .
-
Yield Optimization : Industrial-scale production benefits from continuous flow reactors and efficient purification techniques .
-
Functional Group Reactivity : The hydroxymethyl group undergoes oxidation/reduction reactions, while the amine enables nucleophilic substitutions .
This compound’s unique combination of stereochemistry and functional groups positions it as a valuable intermediate in medicinal chemistry and asymmetric synthesis.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a chiral building block for synthesizing complex molecules. Its unique structure allows for the development of various derivatives that can be explored for different chemical reactions.
Biology
Research indicates that (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol may exhibit potential biological activities:
- Enzyme Inhibition : The compound can inhibit specific enzymes, making it a candidate for therapeutic applications.
- Receptor Binding : It interacts with various receptors, modulating their activity which is crucial for understanding its pharmacological effects.
Medicine
Ongoing studies are investigating its potential as a therapeutic agent for various diseases:
- CNS Disorders : Potential applications in treating conditions like Alzheimer's disease and mild cognitive impairment due to its ability to modulate neurotransmitter systems.
- Metabolic Syndrome : Research is focused on its role in managing disorders such as type 2 diabetes and obesity through enzyme inhibition related to metabolic pathways.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol effectively inhibited certain enzymes involved in metabolic pathways. This suggests its utility in designing drugs for metabolic disorders .
- Therapeutic Potential in CNS Disorders : Another research highlighted its binding affinity to neurotransmitter receptors, indicating possible applications in developing treatments for neurodegenerative diseases .
- Chemical Derivative Synthesis : The compound has been used to synthesize various derivatives that exhibit enhanced biological activity compared to the parent molecule. This aspect is particularly important for drug development .
Mechanism of Action
The mechanism of action of (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Amino vs. Methyl Groups: The 4-amino group in the target compound increases polarity and hydrogen-bonding capacity compared to the 4-methyl analog (), which is more lipophilic (MW 205.3 vs. 206.28) .
- Fluorine Substitution : The 4-fluoro analog () exhibits higher metabolic stability due to fluorine’s electron-withdrawing effects, though its hydrochloride salt reduces aqueous solubility compared to the dihydrochloride form of the target compound .
- Benzyl vs. Aromatic Amino Groups: The benzyl group in the target compound contributes to steric bulk and hydrophobic interactions, whereas the 4-aminophenyl group in ’s compound enables π-stacking with aromatic residues in biological targets .
Stereochemical Influences
The 2S,4S configuration of the target compound distinguishes it from diastereomers like the 2S,4R analog (). Stereochemistry impacts metabolic pathways; for example, CYP450 enzymes exhibit enantioselectivity, as observed in CP-93,393 metabolism (). The 2S,4S configuration may optimize binding to serotonin or dopamine receptors, similar to CP-93,393’s activity .
Metabolic Stability and Pathways
While direct metabolism data for the target compound is unavailable, analogs like CP-93,393 undergo pyrimidine ring cleavage and hydroxylation (). The benzyl group in the target compound may undergo oxidative metabolism (e.g., hydroxylation), while the 4-amino group could resist degradation compared to methyl or fluoro substituents .
Biological Activity
(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol is a chiral compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring substituted with an amino group and a benzyl group, which contributes to its diverse reactivity and interaction with biological targets.
The molecular formula of (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol is C12H18N2O, with a molecular weight of 206.28 g/mol. Its structure can be represented by the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (4-amino-1-benzylpyrrolidin-2-yl)methanol |
| InChI Key | JLOPSSDIFIWMDL-UHFFFAOYSA-N |
The biological activity of (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's amino group can participate in hydrogen bonding, facilitating binding to target proteins and influencing their activity. Research indicates that it may act as an enzyme inhibitor or modulator of receptor activity, which is crucial for its therapeutic potential.
Enzyme Inhibition
Research has highlighted the compound's potential as an enzyme inhibitor. For instance, it has been studied for its effects on various proteases and kinases, showing promising results in modulating their activity. This inhibition can lead to significant biological effects, including anti-cancer properties.
Receptor Binding
(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol may also exhibit receptor binding capabilities that could influence signaling pathways relevant to disease states. Its structural characteristics allow for selective binding to certain receptors, which can be exploited in drug design.
Case Studies and Research Findings
A series of studies have explored the compound's biological activities:
- Cancer Research : In vitro studies have demonstrated that (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through modulation of apoptotic pathways.
- Pharmacokinetics : Research has focused on improving the pharmacokinetic properties of related compounds by modifying their structures to enhance solubility and bioavailability. This work suggests that (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol could be optimized for better therapeutic outcomes .
- Therapeutic Applications : Ongoing studies are investigating the use of this compound in treating neurodegenerative diseases due to its potential neuroprotective effects attributed to its ability to cross the blood-brain barrier .
Comparative Analysis
The biological activity of (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol can be compared with other chiral compounds featuring similar structural motifs:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (2S,4S)-4-Hydroxyproline | Involved in collagen synthesis | Used in peptide synthesis |
| (2S,4S)-1,4-Anhydro-3-Deoxypentitol | Potential anti-inflammatory properties | Similar structural features |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, starting with benzyl-protected pyrrolidine precursors. Key steps include stereoselective amination and hydroxylation. Optimization involves adjusting catalysts (e.g., chiral catalysts for enantiomeric purity), reaction temperatures (e.g., 0–25°C for aminolysis), and solvent systems (e.g., THF/water mixtures for solubility). Monitoring intermediates via TLC or HPLC ensures reaction progress .
Q. How is the stereochemical configuration of the compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Single-crystal diffraction data, as demonstrated for structurally related pyrrolidine derivatives, provide unambiguous spatial assignments of the (2S,4S) configuration. Complementary techniques like chiral HPLC or circular dichroism (CD) spectroscopy validate enantiopurity .
Q. What analytical techniques are used for purity assessment and structural elucidation?
- Methodological Answer :
- Purity : HPLC with UV detection (≥95% purity threshold) and LC-MS for mass confirmation .
- Structural Confirmation : H/C NMR for functional group analysis, FT-IR for hydroxyl/amine identification, and high-resolution mass spectrometry (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or unexpected H NMR shifts) require multi-technique validation:
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validate with X-ray crystallography or alternative synthetic pathways to rule out impurities .
Q. What strategies are effective for designing enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use of Ru or Ir complexes for asymmetric hydrogenation of intermediate enamines.
- Chiral Auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry during pyrrolidine ring formation.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers at late-stage intermediates .
Q. How can in vivo models be optimized to study the compound’s pharmacokinetics and therapeutic potential?
- Methodological Answer :
- Pharmacokinetics : Use radiolabeled analogs (e.g., C-labeled) in rodent models to track absorption, distribution, and excretion.
- Therapeutic Targets : Employ CRISPR-engineered cell lines to validate interactions with biological targets (e.g., aminopeptidases or GPCRs). Preclinical efficacy in xenograft models (e.g., cancer) requires dose-response studies with LC-MS/MS plasma monitoring .
Q. What computational approaches are suitable for analyzing the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes like prolyl oligopeptidase.
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100+ ns trajectories.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies and identify critical residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
